

# SGC-CBP30 comparison next-generation CBP/p300 inhibitors

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Compound Focus: Sgc-cbp30

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## Overview of CBP/p300 Inhibitors

The following table summarizes key inhibitors based on the search results. Please note that A485 is a HAT domain inhibitor, which is mechanistically distinct from bromodomain inhibitors like **SGC-CBP30**, and direct performance comparisons are not available in the searched literature.

Inhibitor Name	Target Domain	Primary Mechanism	Reported Potency (KD/IC <sub>50</sub> )	Key Characteristics & Applications
<b>SGC-CBP30</b> [1] [2] [3]	Bromodomain	Blocks acetyl-lysine binding site [4]	CBP: <b>26 nM</b> (KD), p300: <b>32 nM</b> (KD) [1]	• High selectivity for CBP/p300 over other bromodomains [1] [5]. • Reduces IL-17A in Th17 cells; potential for inflammatory diseases [1] [5]. • Induces cell cycle arrest/apoptosis in multiple myeloma by suppressing IRF4 [6].
<b>I-CBP112</b> [6]	Bromodomain	Blocks acetyl-lysine binding site [4]	Information missing	• Chemically distinct from SGC-CBP30 but also selective [6]. • Shows potent activity against multiple myeloma cell lines [6].

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<b>A485</b> [7] [8]	HAT (Histone Acetyltransferase)	Inhibits catalytic acetyltransferase activity [7]	Information missing	<ul style="list-style-type: none"><li>• Directly inhibits enzymatic function, preventing histone/acetylated substrate acetylation [7].</li><li>• Mobilizes leukocytes from bone marrow; potential for combating toxic neutropenia [7].</li><li>• Impairs zygotic genome activation (ZGA) in developmental models [8].</li></ul>

## Experimental Data and Protocols

For researchers looking to validate or build upon these findings, here are the key experimental methodologies cited in the literature.

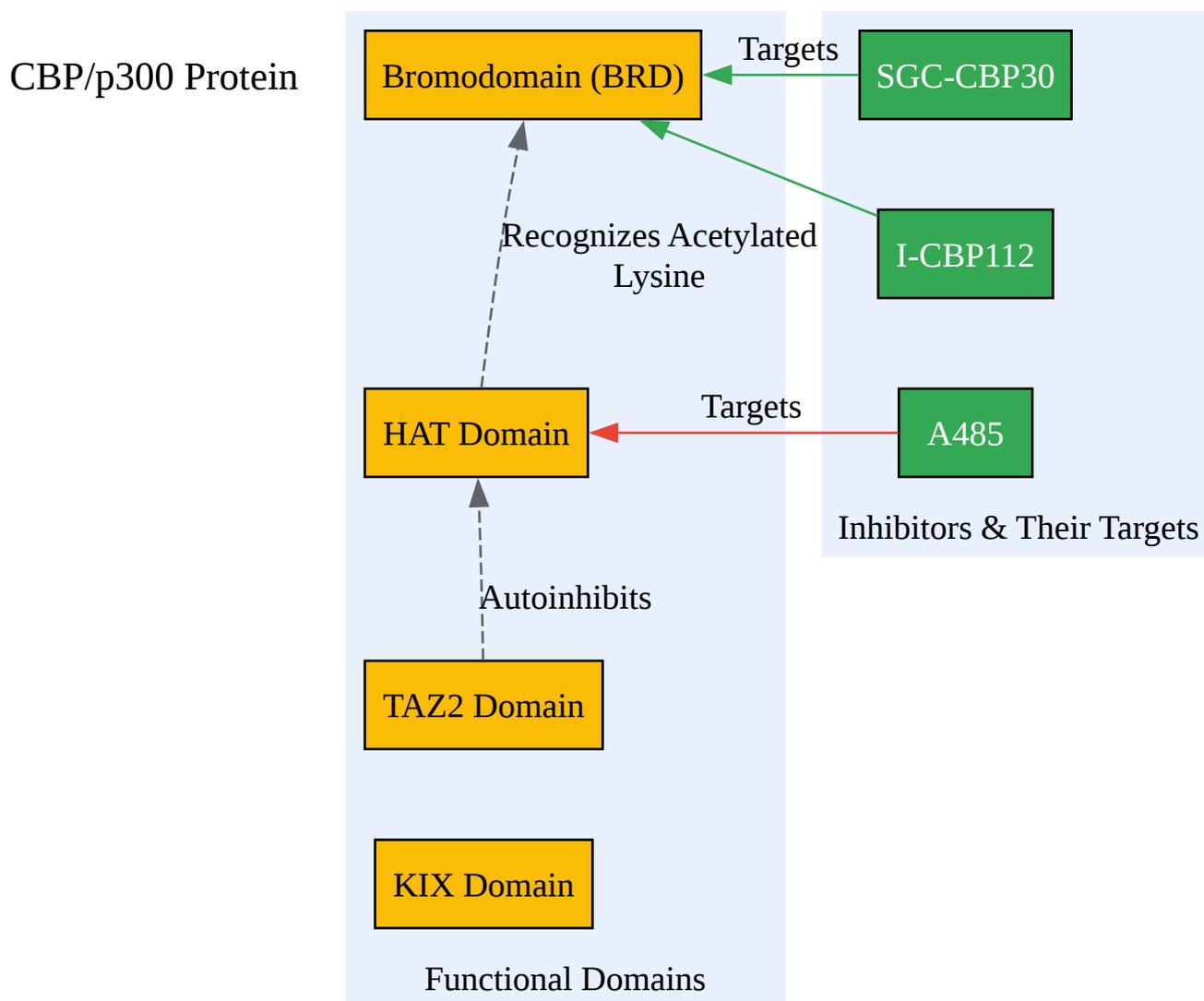
- **1. Binding Affinity and Selectivity Profiling (for SGC-CBP30):**
  - **Method: Temperature Shift Assay (DSF) and Isothermal Titration Calorimetry (ITC)** [1].
  - **Protocol:** The binding affinity and selectivity of **SGC-CBP30** were determined by profiling it against a panel of 45 bromodomains using DSF. The significant  $\Delta T_m$  shifts indicated strong and selective binding to the CBP/p300 bromodomains. ITC was then used to determine the precise solution-phase dissociation constants (KD) for CBP and p300, confirming low nanomolar affinity [1].
- **2. Cellular Target Engagement (for SGC-CBP30 and I-CBP112):**
  - **Method: NanoBRET Assay and Chromatin Speckle Formation Assay** [6].
  - **Protocol:** A NanoBRET assay monitoring the interaction between the CBP bromodomain and histone H3.3 in cells was used to calculate the EC<sub>50</sub> for the inhibitors. Additionally, an imaging-based assay that measures the release of bromodomain-GFP fusion proteins from chromatin upon inhibitor binding was employed. The release causes the proteins to aggregate into visible speckles, the number and intensity of which are quantitated by high-content imaging [6].

- **3. Functional Assays in Disease Models:**

- **Th17 Cytokine Suppression:** Primary human T cells from healthy donors and patients with autoimmune diseases were cultured and stimulated. Secretion of IL-17A and other proinflammatory cytokines was measured via ELISA after treatment with **SGC-CBP30**, demonstrating a potent anti-inflammatory effect [1] [5].
- **Multiple Myeloma Cell Viability:** A panel of multiple myeloma and acute leukemia cell lines was treated with **SGC-CBP30** or I-CBP112. Cell viability and proliferation were assessed, showing that a subset, particularly multiple myeloma lines, was highly sensitive. Subsequent RNA-seq analysis identified downregulation of the critical oncogenic drivers IRF4 and MYC [6].
- **Zygotic Genome Activation (ZGA):** Medaka and zebrafish embryos were treated with A485 or **SGC-CBP30** at the blastula stage. Subsequent RNA-seq and chromatin analysis (e.g., H3K27ac ChIP-seq) revealed that CBP/p300 inhibition specifically downregulated developmental genes while leaving housekeeping gene activation largely unaffected [8].

## Mechanisms of CBP/p300 Inhibition

The inhibitors target different functional domains of the CBP/p300 complex, as illustrated below.



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This diagram illustrates the functional domains of CBP/p300 and their relationship. **SGC-CBP30** and **I-CBP112** act as **bromodomain inhibitors**, preventing the recognition of acetylated histones and transcription factors. In contrast, **A485** is a **HAT domain inhibitor** that directly blocks the enzymatic acetyltransferase activity [7] [4] [8].

## Research Implications and Selection Guide

- **SGC-CBP30** is a well-validated, selective **chemical probe** for the CBP/p300 bromodomains. It is the ideal choice for studies aiming to dissect the specific biological role of acetyl-lysine reading by

CBP/p300 without directly affecting its catalytic HAT activity [1] [3].

- **A485** is a powerful tool for investigating the consequences of completely abolishing the **acetyltransferase function** of CBP/p300. Its effects are often more profound, as it prevents the acetylation of all substrates, including histones and transcription factors like p53 and AR [7] [4].
- The choice between a bromodomain inhibitor and a HAT inhibitor should be guided by the specific biological question. For example, in the context of **Th17-mediated inflammation**, bromodomain inhibition with **SGC-CBP30** was sufficient to suppress IL-17A effectively, suggesting a key role for the reader function in this pathway [1].

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## References

1. CBP30, a selective CBP/p300 bromodomain inhibitor ... [pmc.ncbi.nlm.nih.gov]
2. SGC-CBP30 [stemcell.com]
3. SGC-CBP30 A CREBBP/EP300-selective chemical probe [thesgc.org]
4. CBP/p300, a promising therapeutic target for prostate cancer [pmc.ncbi.nlm.nih.gov]
5. , a selective CBP / 30 bromodomain CBP , suppresses... p 300 inhibitor [pubmed.ncbi.nlm.nih.gov]
6. Bromodomain inhibition of the transcriptional coactivators CBP /EP300... [elifesciences.org]
7. Article Small-molecule CBP/p300 histone acetyltransferase ... [sciencedirect.com]
8. Coordinated action of multiple active histone modifications ... [nature.com]

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